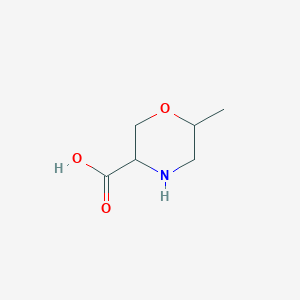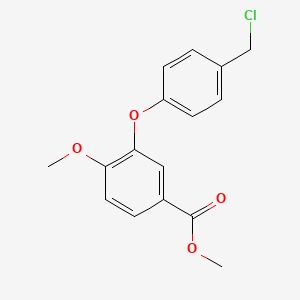
Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group, a chloromethyl group, and a methoxy group attached to a phenoxy ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with 4-(chloromethyl)phenol in the presence of a suitable esterification agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chloromethyl group is reactive and can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
類似化合物との比較
- Methyl 3-(4-methylphenoxy)-4-methoxybenzoate
- Methyl 3-(4-bromomethylphenoxy)-4-methoxybenzoate
- Methyl 3-(4-hydroxymethylphenoxy)-4-methoxybenzoate
Comparison: Methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate is unique due to the presence of the chloromethyl group, which imparts higher reactivity in nucleophilic substitution reactions compared to its analogs with different substituents. This makes it a valuable intermediate in organic synthesis, offering versatility in the modification of its structure for various applications.
特性
分子式 |
C16H15ClO4 |
|---|---|
分子量 |
306.74 g/mol |
IUPAC名 |
methyl 3-[4-(chloromethyl)phenoxy]-4-methoxybenzoate |
InChI |
InChI=1S/C16H15ClO4/c1-19-14-8-5-12(16(18)20-2)9-15(14)21-13-6-3-11(10-17)4-7-13/h3-9H,10H2,1-2H3 |
InChIキー |
IKOAHSYULAVRDZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)OC)OC2=CC=C(C=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


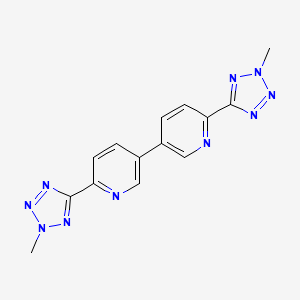
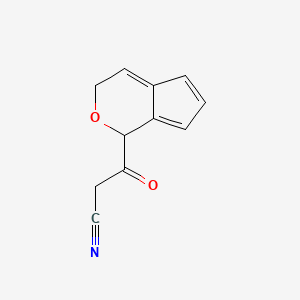
![5-[[6-[(4-Methylpiperidin-4-yl)methylamino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12338010.png)
![(1R,2R,3R,4S)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(hydrazinylmethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12338023.png)
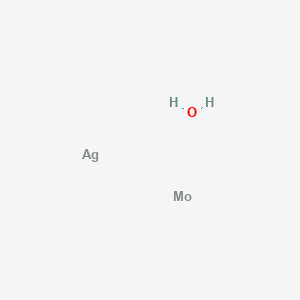
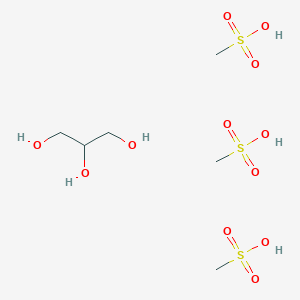
![1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel-](/img/structure/B12338064.png)
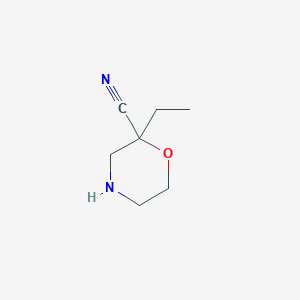
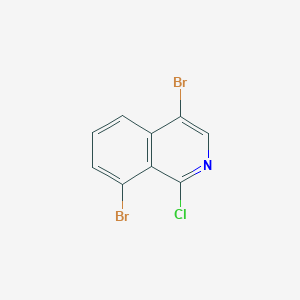
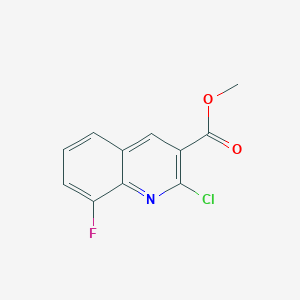
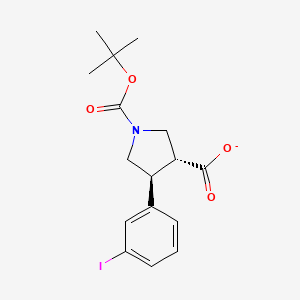

![ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4-difluoro-3-hydroxybut-2-enoate](/img/structure/B12338093.png)
